molecular formula C4H4N2O2S B1176849 crnA protein CAS No. 135229-17-3

crnA protein

Cat. No.: B1176849
CAS No.: 135229-17-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The crnA protein is a nitrate transporter encoded by the crnA gene in the filamentous fungus Aspergillus nidulans. It facilitates the uptake of nitrate (NO₃⁻), a critical step in nitrogen assimilation . The protein consists of 483 amino acids with a molecular weight of ~51.8 kDa and is predicted to have 10 transmembrane helices based on hydropathy analysis. A distinguishing feature is its extensive hydrophilic loop between helices 6 and 7, which may play a role in substrate recognition or regulatory interactions .

crnA expression is tightly regulated by environmental nitrogen availability:

  • Induction: Activated in the presence of nitrate (NO₃⁻) or nitrite (NO₂⁻).
  • Repression: Suppressed under nitrogen-sufficient conditions (e.g., ammonium).
    This regulation is mediated by the nirA gene (nitrate induction control), areA (nitrogen metabolite repression control), and niaD (nitrate reductase, involved in autoregulation) .

Properties

CAS No.

135229-17-3

Molecular Formula

C4H4N2O2S

Synonyms

crnA protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds/Proteins

Below is a comparative analysis with structurally or functionally related proteins:

Table 1: Comparative Analysis of crnA and Similar Transporters

Feature crnA (A. nidulans) YNT1 (Hansenula polymorpha) NRT1/NPF (Plants) MFS Transporters
Substrate Nitrate (NO₃⁻) Nitrate (NO₃⁻) Nitrate, peptides, hormones Diverse (sugars, drugs)
Topology 10 transmembrane helices 12 transmembrane helices 12 transmembrane helices 12 transmembrane helices
Regulatory Mechanism NirA/AreA/NiaD-dependent Nitrogen source-dependent Nitrogen/light-dependent Substrate availability
Sequence Homology Unique, no known homologs Shares motifs with CHL1 Part of NPF family MFS superfamily membership
Organism Fungi Yeast Plants Prokaryotes/Eukaryotes

Key Findings:

Structural Uniqueness :

  • Unlike the Major Facilitator Superfamily (MFS) transporters (e.g., plant NRT1), which typically have 12 transmembrane helices, crnA’s 10-helix structure suggests divergent evolutionary origins .
  • The absence of homology to bacterial nitrate transporters (e.g., NarK) further underscores its distinct classification .

Functional Overlap with YNT1 :

  • The yeast YNT1 gene encodes a high-affinity nitrate transporter with 12 transmembrane domains. While both crnA and YNT1 are nitrate-specific, their structural divergence implies independent evolutionary pathways .

Regulatory Networks :

  • crnA shares regulatory dependencies with niaD (nitrate reductase), as both are co-regulated by nirA and areA. This contrasts with plant NRT1 transporters, which are regulated by light and nitrogen signaling pathways (e.g., NLP transcription factors) .

Lack of Redundancy :

  • In A. nidulans, crnA is the primary nitrate transporter, unlike plants, where multiple NRT1/NRT2 transporters enable functional redundancy and tissue-specific nitrate uptake .

Research Implications

  • Biotechnological Applications: crnA’s unique structure could inspire engineered nitrate transporters for nitrogen-use efficiency in crops.
  • Evolutionary Biology : Its lack of homology challenges existing transporter classification systems, suggesting unexplored diversity in fungal membrane proteins .

Q & A

Q. What experimental approaches are recommended for initial structural characterization of crnA protein?

To determine the structural properties of crnA, employ X-ray crystallography or cryo-electron microscopy (cryo-EM) for high-resolution 3D models. Ensure protein purification protocols include affinity chromatography and size-exclusion chromatography to confirm monomeric/polymerized states. Validate structural data using circular dichroism (CD) spectroscopy to assess secondary structure integrity . For reproducibility, adhere to NIH guidelines for reporting experimental conditions, including buffer composition, temperature, and protein concentration ranges .

Q. How can researchers design assays to investigate crnA’s functional role in cellular processes?

Use siRNA or CRISPR-Cas9-mediated knockdown/knockout models to assess crnA’s impact on cellular pathways (e.g., cell cycle regulation or stress responses). Pair this with fluorescence tagging (e.g., GFP-crnA fusion) for subcellular localization studies. Include controls such as scrambled siRNA and rescue experiments with wild-type crnA to validate specificity. Statistical analysis should follow guidelines for preclinical studies, including power calculations and Bonferroni correction for multiple comparisons .

Q. What bioinformatics tools are suitable for predicting crnA’s interaction partners?

Leverage databases like STRING or BioGRID to identify potential interactors based on co-expression, phylogenetic profiling, or structural homology. Validate predictions via co-immunoprecipitation (Co-IP) followed by mass spectrometry. For alignment and consensus sequence analysis, tools like ProteinParser can generate detailed amino acid frequency profiles, aiding in domain identification .

Advanced Research Questions

Q. How should researchers address contradictory findings regarding crnA’s role in oncogenesis?

Conduct meta-analyses of existing datasets (e.g., TCGA or GEO) to correlate crnA expression with patient outcomes across cancer types. Use orthogonal methods (e.g., immunohistochemistry vs. RNA-seq) to validate expression patterns. If discrepancies persist, perform functional studies in isogenic cell lines under standardized conditions (pH, hypoxia, etc.) to isolate context-dependent effects. Document all variables using preclinical checklists to ensure replicability .

Q. What methodologies optimize the study of crnA’s post-translational modifications (PTMs) and their functional implications?

Employ tandem mass spectrometry (LC-MS/MS) with phosphopeptide/enrichment kits (e.g., TiO2 for phosphorylation) to map PTMs. Use site-directed mutagenesis to assess functional consequences (e.g., substituting phosphorylated serine residues with alanine). For dynamic PTM analysis, combine pulse-chase labeling with inhibitors of specific kinases/ubiquitin ligases. Data interpretation should include kinetic modeling to quantify modification rates .

Q. How can advanced imaging techniques resolve crnA’s real-time dynamics in live cells?

Implement lattice light-sheet microscopy or single-molecule tracking to monitor crnA movement at subsecond resolution. Use HaloTag or SNAP-tag systems for covalent labeling with fluorophores to minimize background noise. Analyze spatiotemporal data with particle-tracking algorithms (e.g., TrackMate) and correlate with cellular events (e.g., mitosis) using synchronized cell populations .

Q. What strategies validate crnA’s interaction with non-coding RNAs (ncRNAs) in disease models?

Perform RNA-protein pull-down assays with biotinylated ncRNA probes, followed by Northern blot or qPCR to confirm binding. For in vivo validation, use CRISPR-dCas13 systems to modulate ncRNA levels and assess crnA activity. Cross-reference results with resources like FARNA to annotate ncRNA functions and avoid off-target effects .

Methodological Best Practices

  • Data Reporting : Include raw data tables for key experiments (e.g., kinetic parameters, PTM sites) in supplementary materials. Specify statistical tests, software versions, and thresholds for significance .
  • Ethical Compliance : Obtain ethics committee approval for studies involving human tissues or animal models. Declare data availability per journal policies (e.g., accession codes in public repositories) .
  • Replication : Pre-register experimental protocols on platforms like Open Science Framework to enhance transparency and reduce publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.